

Physical and chemical properties of perfluorosuccinyl chloride

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Compound of Interest

Compound Name: *Tetrafluorosuccinyl chloride*

Cat. No.: *B1294286*

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An In-depth Technical Guide to the Physical and Chemical Properties of Perfluorosuccinyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorosuccinyl chloride, systematically named tetrafluorosuccinyl dichloride, is a fluorinated organic compound with the chemical formula $C_4Cl_2F_4O_2$. As a derivative of succinic acid, this bifunctional acyl chloride possesses two reactive carbonyl chloride groups, making it a valuable building block in the synthesis of a variety of fluorinated molecules. Its perfluorinated backbone imparts unique properties, such as enhanced thermal stability and distinct electronic characteristics, which are of significant interest in the development of novel polymers, pharmaceuticals, and advanced materials. This guide provides a comprehensive overview of the known physical and chemical properties of perfluorosuccinyl chloride, including available data, general reactivity, and synthetic considerations.

Physicochemical Properties

Quantitative data for perfluorosuccinyl chloride is limited in publicly accessible literature. The following tables summarize the available information and provide context by comparing it with a related, better-characterized perfluoroacyl dichloride, hexafluoroglutaryl chloride.

Table 1: General Properties of Perfluorosuccinyl Chloride[1][2][3]

Property	Value
Chemical Name	Tetrafluorosuccinyl dichloride
Synonyms	Perfluorosuccinyl chloride, Tetrafluorobutanediol dichloride
CAS Number	356-15-0
Molecular Formula	$C_4Cl_2F_4O_2$
Molecular Weight	226.94 g/mol
Physical Form	Liquid

Table 2: Known Physical Data for Perfluorosuccinyl Chloride

Property	Value	Source
Melting Point	85-87 °C	Note: This value is reported by some suppliers but may be a flash point, as the substance is described as a liquid at room temperature. Further verification is needed.
Flash Point	85-87 °C	[4]

Table 3: Comparative Physical Properties with Hexafluoroglutaryl Chloride

Property	Perfluorosuccinyl Chloride (C ₄)	Hexafluoroglutaryl Chloride (C ₅)
CAS Number	356-15-0	678-77-3
Molecular Formula	$C_4Cl_2F_4O_2$	$C_5Cl_2F_6O_2$
Molecular Weight	226.94 g/mol	276.95 g/mol
Boiling Point	Data not available	111 °C

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for perfluorosuccinyl chloride are not readily available in the searched literature. For researchers working with this compound, the following are expected spectral characteristics based on its structure and the properties of similar fluorinated acyl chlorides.

- ^{19}F NMR: A singlet is expected due to the chemical equivalence of the four fluorine atoms on the C_2F_4 backbone. The chemical shift would likely fall in the region typical for $-\text{CF}_2-$ groups adjacent to a carbonyl.
- ^{13}C NMR: Two distinct signals are anticipated: one for the carbonyl carbons and another for the fluorinated carbons of the backbone. The carbonyl carbon signal will be significantly downfield.
- Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching in an acyl chloride would be expected, typically in the range of $1780\text{-}1815\text{ cm}^{-1}$. The C-F stretching vibrations would appear in the fingerprint region, generally between 1100 and 1300 cm^{-1} .
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M , $\text{M}+2$, $\text{M}+4$) would be observed for the molecular ion and any chlorine-containing fragments.

Chemical Properties and Reactivity

Perfluorosuccinyl chloride is expected to exhibit reactivity typical of acyl chlorides, enhanced by the electron-withdrawing nature of the perfluorinated backbone.

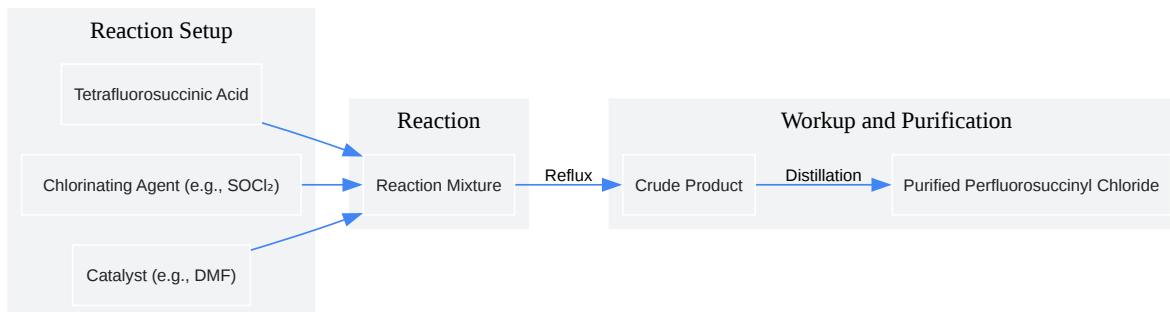
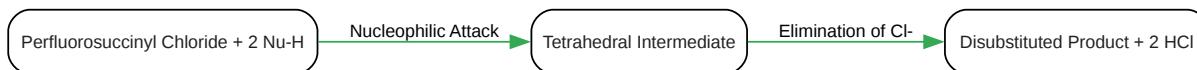
General Reactivity:

- Nucleophilic Acyl Substitution: The carbonyl carbons are highly electrophilic and will readily react with a wide range of nucleophiles. These reactions proceed via the typical addition-elimination mechanism.

- Hydrolysis: It is expected to be highly sensitive to moisture, hydrolyzing to tetrafluorosuccinic acid and hydrochloric acid. Therefore, it should be handled under anhydrous conditions.
- Reactions with Alcohols and Amines: It will react exothermically with alcohols to form diesters and with primary or secondary amines to form diamides. These reactions are often carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

Logical Reaction Pathway:

The general reaction of perfluorosuccinyl chloride with a generic nucleophile (Nu-H) can be depicted as a two-step nucleophilic acyl substitution.



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